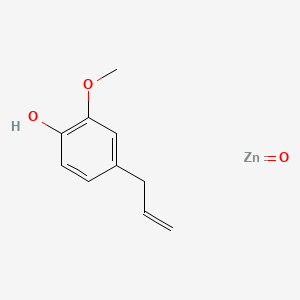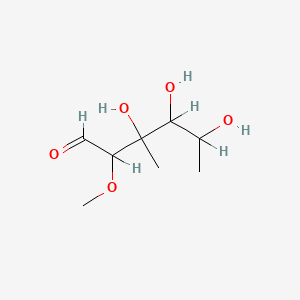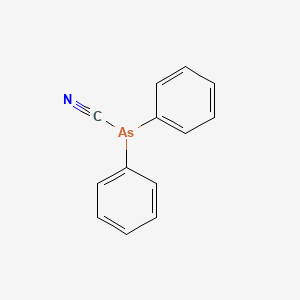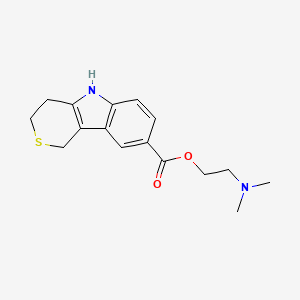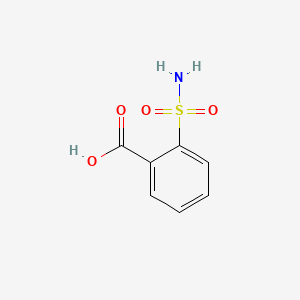
4-(2-Aminoethyl)-2-methoxyphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(2-Aminoethyl)-2-methoxyphenol-related compounds often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity. These compounds demonstrate the versatility of 4-(2-Aminoethyl)-2-methoxyphenol derivatives in synthetic chemistry, enabling the development of materials with tailored properties for various applications (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structures of derivatives related to 4-(2-Aminoethyl)-2-methoxyphenol are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures. These interactions include hydrogen bonding and secondary intermolecular forces, highlighting the compound's structural versatility and potential for forming diverse molecular assemblies (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-Aminoethyl)-2-methoxyphenol derivatives are key to understanding their reactivity and functional capabilities. The compound's ability to participate in various chemical reactions, including Schiff base formation and subsequent transformations, underpins its utility in synthesizing a wide range of materials (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of 4-(2-Aminoethyl)-2-methoxyphenol and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and intermolecular interactions, affecting its behavior in different environments and its suitability for specific applications (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties of 4-(2-Aminoethyl)-2-methoxyphenol derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental to their application in chemical synthesis and material science. These properties are determined by the compound's functional groups and molecular geometry, which dictate its participation in chemical reactions and its potential as a building block for more complex molecules (Ajibade & Andrew, 2021).
Wissenschaftliche Forschungsanwendungen
1. Thermodynamic and Structural Studies
4-(2-Aminoethyl)-2-methoxyphenol, as a part of the methoxyphenol family, has been studied for its ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Research by Varfolomeev et al. (2010) on methoxyphenols, including 2-methoxyphenol, highlights their significance in understanding the thermodynamic properties and structural relationships of these compounds, which can be essential for various scientific applications such as the development of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
2. Enzyme-Catalyzed Polymerization
The enzyme-catalyzed polymerization of 4-methoxyphenol, a close relative of 4-(2-Aminoethyl)-2-methoxyphenol, has been studied for its potential in producing polymers with antioxidant properties. Zheng et al. (2013) demonstrated that poly(4-methoxyphenol) possesses excellent antioxidant properties, suggesting potential applications in developing efficient antioxidant agents (Zheng et al., 2013).
3. Antioxidant and Biological Activity
Research by Fujisawa et al. (2005) on o-methoxyphenols, which includes compounds structurally related to 4-(2-Aminoethyl)-2-methoxyphenol, has explored their antioxidant properties and potential biological activity. These studies suggest the possibility of using these compounds in the cosmetic and food industries, and potentially in designing drugs for chemopreventive and anticancer applications (Fujisawa et al., 2005).
Safety And Hazards
N-nitrosamines, a class of compounds that “4-(2-Aminoethyl)-2-methoxyphenol” belongs to, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are considered to be mutagenic and, due to the high potency of some, they are considered to be part of the "Cohort of Concern" .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQKHQLANKJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-68-5 (hydrochloride) | |
| Record name | 3-Methoxytyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862189 | |
| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-(2-Aminoethyl)-2-methoxyphenol | |
CAS RN |
554-52-9 | |
| Record name | 3-Methoxytyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxytyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(2-Aminoethyl)-2-methoxyphenol in the context of the research on Sinularia flexibilis?
A1: This compound, alongside tyramine and 5-(2-aminoethyl)-2-methoxyphenol, forms an amide with (Z)-3-methyldodec-2-enoic acid. These amides, isolated from Sinularia flexibilis, exhibit atrial stimulant properties. [] This discovery highlights the potential of marine organisms as sources of bioactive compounds with potential medicinal applications.
Q2: Can you elaborate on the structural characterization of 4-(2-Aminoethyl)-2-methoxyphenol derived from the study?
A2: While the study confirms the structure of 4-(2-Aminoethyl)-2-methoxyphenol through spectral methods and synthesis, [] it doesn't provide specific details regarding molecular formula, weight, or detailed spectroscopic data. Further investigation into related literature or databases may be needed for a comprehensive structural understanding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


